2-Chloro-4-hydroxypyrimidine
Overview
Description
Synthesis Analysis
- The synthesis of 4-chloro-6-nitro(nitroso)pyrimidines, which are related to 2-Chloro-4-hydroxypyrimidine, can be achieved through the oxidation of 4-chloro-6-hydroxyaminopyrimidines. These hydroxyaminopyrimidines are derived from 2-R-4,6-dichloropyrimidines treated with hydroxylamine (Yagodina, Sedova, & Mamaev, 1989).
- An optimal synthesis process for 4,6-dichloro-2-methylpyrimidine, another closely related compound, involves cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012).
Molecular Structure Analysis
- The molecular structure of trans-[a2Pt(Hpymo-N1)2]X2 complexes with 2-hydroxypyrimidine has been studied, providing insight into the arrangement and conformation of hydroxypyrimidine ligands in such complexes (Navarro, Freisinger, & Lippert, 2000).
Chemical Reactions and Properties
- The acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines, which are structurally similar to 2-Chloro-4-hydroxypyrimidine, lead to the formation of various derivatives including mono- and diacyl derivatives (Yagodina et al., 1989).
Physical Properties Analysis
- Research on the physical properties of 2-Chloro-4-hydroxypyrimidine derivatives is limited, but the studies of related pyrimidine compounds provide valuable insights into their potential physical characteristics. For instance, the physical properties of 2-amino-4-methoxypyrimidine, a closely related compound, have been characterized using various analytical techniques (Ju Xiu-lian, 2009).
Chemical Properties Analysis
- The chemical properties of 2-Chloro-4-hydroxypyrimidine can be inferred from studies on similar pyrimidine derivatives. For example, the chemical properties of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a structurally related compound, have been extensively studied using experimental and theoretical techniques (Aayisha et al., 2019).
Scientific Research Applications
1. Palladium-Catalyzed Hiyama Cross-Couplings
- Application Summary: 2-Chloro-4-hydroxypyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings . This procedure showed good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .
- Methods of Application: The Hiyama reaction was not restricted to the use of phenyltrimethoxysilane as a single nucleophile, other organosilanes were also investigated under the same conditions . Notably, vinyltrimethoxysilane coupled well with 2-chloro pyrimidines, obtaining desired products .
- Results or Outcomes: The desired products were obtained in good to excellent yields . This procedure showed good functional group tolerance .
2. Anti-Inflammatory Activities
- Application Summary: Pyrimidines, including 2-Chloro-4-hydroxypyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that numerous methods for the synthesis of pyrimidines are described .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. NF-κB and AP-1 Inhibitors
- Application Summary: Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
4. Diuretics
- Application Summary: 2-Chloro-4-hydroxypyrimidine has been used in the development of diuretics .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Anti-malarial
- Application Summary: 2-Chloro-4-hydroxypyrimidine has been used in the development of anti-malarial drugs .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Anti-tumor
- Application Summary: 2-Chloro-4-hydroxypyrimidine has been used in the development of anti-tumor agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
7. Antimetabolite
- Application Summary: Diazines, including 2-Chloro-4-hydroxypyrimidine, are reported to exhibit antimetabolite effects .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
8. Antiallergic
- Application Summary: 2-Chloro-4-hydroxypyrimidine has been used in the development of antiallergic drugs .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
9. Tyrosine Kinase Inhibitor
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETSYNXZMUAONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546511 | |
Record name | 2-Chloropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxypyrimidine | |
CAS RN |
55873-09-1 | |
Record name | 2-Chloropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3H-pyrimidin-4-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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